

Application Notes and Protocols: Acylation of Azetidine with 3-Chloropropionyl Chloride

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Compound of Interest

Compound Name: 1-(Azetidin-1-yl)-3-chloropropan-1-one

Cat. No.: B1372952

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Introduction

The acylation of azetidine with 3-chloropropionyl chloride is a fundamental organic transformation that yields 1-(3-chloropropionyl)azetidine. This reaction is a classic example of nucleophilic acyl substitution, where the secondary amine, azetidine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The resulting product is a versatile intermediate in medicinal chemistry and drug development, often utilized in the synthesis of more complex molecules, including enzyme inhibitors and other biologically active compounds. The presence of a reactive chloride on the propyl chain allows for subsequent nucleophilic substitutions, making it a valuable building block for creating diverse chemical libraries.

Reaction Principle

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of azetidine attacks the carbonyl carbon of 3-chloropropionyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base, typically a tertiary amine such as triethylamine, is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol

This section provides a detailed methodology for the acylation of azetidine with 3-chloropropionyl chloride.

Materials:

- Azetidine
- 3-Chloropropionyl chloride
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** To an oven-dried round-bottom flask under a nitrogen atmosphere, add azetidine (1.0 equivalent) and anhydrous dichloromethane (DCM).

- Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution.
- Cooling: Cool the reaction mixture to 0 °C using an ice bath.
- Addition of Acyl Chloride: While stirring vigorously, add a solution of 3-chloropropionyl chloride (1.0 to 1.1 equivalents) in anhydrous DCM dropwise via a dropping funnel. Maintain the temperature at 0 °C during the addition.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up:
 - Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: The crude 1-(3-chloropropionyl)azetidine can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent, to yield the pure product.

Data Presentation

The following table summarizes the key quantitative data for the product, 1-(3-chloropropionyl)azetidine.

Parameter	Value
Molecular Formula	C ₆ H ₁₀ ClNO
Molecular Weight	147.61 g/mol
Appearance	Colorless to pale yellow oil
Yield	Typically >80% (after purification)
¹ H NMR (CDCl ₃ , 400 MHz)	See detailed spectral data below
¹³ C NMR (CDCl ₃ , 101 MHz)	See detailed spectral data below

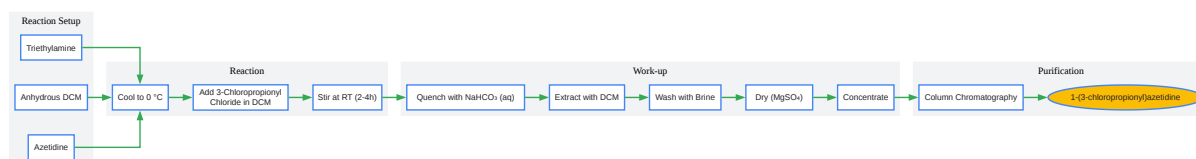
Detailed Spectroscopic Data:

- ¹H NMR (CDCl₃, 400 MHz) δ (ppm):
 - 4.15 (t, J = 7.6 Hz, 2H, -N-CH₂-)
 - 3.99 (t, J = 7.6 Hz, 2H, -N-CH₂-)
 - 3.78 (t, J = 6.8 Hz, 2H, -CH₂-Cl)
 - 2.77 (t, J = 6.8 Hz, 2H, -CO-CH₂-)
 - 2.25 (p, J = 7.6 Hz, 2H, -CH₂-CH₂-CH₂-)
- ¹³C NMR (CDCl₃, 101 MHz) δ (ppm):
 - 169.5 (C=O)
 - 52.5 (-N-CH₂)
 - 46.8 (-N-CH₂)
 - 40.8 (-CH₂-Cl)
 - 37.2 (-CO-CH₂)

- 17.5 (-CH₂-CH₂-CH₂-)

Visualizations

Experimental Workflow:



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